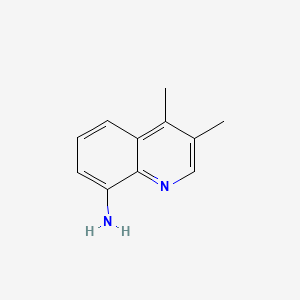![molecular formula C6H5N3O3 B11915307 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione is a heterocyclic compound with a molecular formula of C6H5N3O3 and a molecular weight of 167.12 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,2,5-oxadiazole-3,4-dicarbohydrazide with hydrochloric acid in water . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, trifluoroacetic acid, and chloroform . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nitric and trifluoroacetic acids can lead to the formation of 1,5,6-trioxides .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities . Additionally, it is used in the development of new materials and industrial processes due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione can be compared with other similar compounds, such as pyridazines and pyridazinones. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Eigenschaften
Molekularformel |
C6H5N3O3 |
|---|---|
Molekulargewicht |
167.12 g/mol |
IUPAC-Name |
3-methyl-5,6-dihydro-[1,2]oxazolo[3,4-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C6H5N3O3/c1-2-3-4(9-12-2)6(11)8-7-5(3)10/h1H3,(H,7,10)(H,8,11) |
InChI-Schlüssel |
ULEBZJGPULNUSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NO1)C(=O)NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


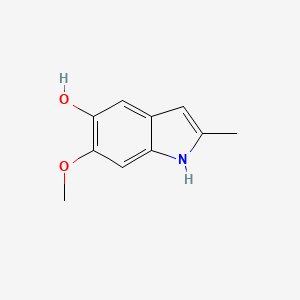
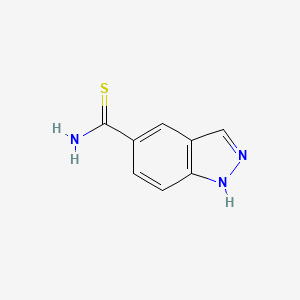
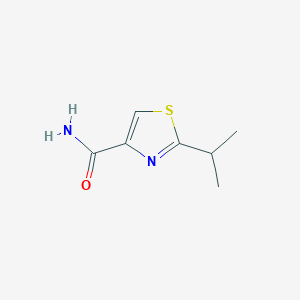
![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
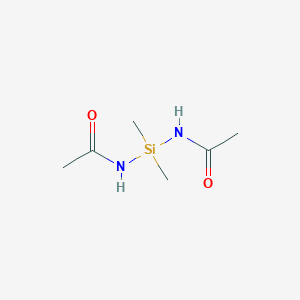
![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)


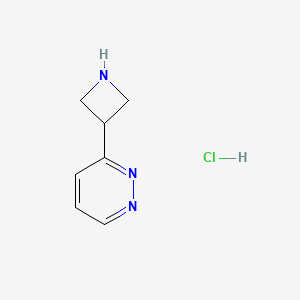

![7-chloro-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11915287.png)


